molecular formula O3P-3 B083602 Phosphite CAS No. 14901-63-4

Phosphite

Cat. No.: B083602
CAS No.: 14901-63-4
M. Wt: 78.972 g/mol
InChI Key: AQSJGOWTSHOLKH-UHFFFAOYSA-N
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Description

Phosphite (HPO₃²⁻ or PO₃³⁻) is a reduced form of phosphorus, existing in the +3 oxidation state. It is structurally distinct from phosphate (PO₄³⁻, +5 oxidation state) due to its trigonal pyramidal geometry, compared to phosphate’s tetrahedral arrangement . It serves dual roles in biological systems: as a phosphorus source for specific microbes and as a plant defense inducer against pathogens like oomycetes . Industrially, this compound derivatives are used in lubricants, pesticides, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphites can be synthesized through several methods, including the hydrolysis of phosphorus trichloride (PCl₃). The reaction involves the addition of water to phosphorus trichloride, resulting in the formation of phosphorous acid (H₃PO₃) and hydrochloric acid (HCl): [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ] The resulting solution is then heated to remove hydrochloric acid and evaporate the remaining water, yielding colorless crystalline phosphorous acid .

Industrial Production Methods: In industrial settings, phosphites are often produced through the reduction of phosphates or the reaction of phosphorous acid with bases. These methods are scalable and efficient, allowing for the mass production of phosphite compounds .

Chemical Reactions Analysis

Types of Reactions: Phosphites undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biostimulant Properties

Phosphite is primarily used as a biostimulant in agriculture. Research indicates that foliar applications of this compound can significantly enhance root growth and overall plant health. For instance, a study conducted under a BBSRC LINK grant demonstrated that this compound application can increase root biomass by approximately 30% in crops such as wheat and oilseed rape. The effects are more pronounced under mild stress conditions, such as limited water availability or nutrient deficiency .

Key Findings:

  • Root Growth Enhancement: this compound-treated plants exhibit improved root architecture and biomass.
  • Nutrient Use Efficiency: Increased efficiency in nutrient uptake has been observed in this compound-treated plants, leading to better crop yields .
  • Stress Resilience: this compound helps plants cope with abiotic stresses, enhancing their overall fitness and productivity .

Fungicidal Activity

This compound also serves as a fungicide, particularly against oomycete pathogens such as Phytophthora species. Its mode of action involves stimulating plant defense mechanisms, which enhances resistance to diseases . This dual role as both a nutrient and a protective agent makes this compound valuable in integrated pest management strategies.

Fertilization and Weed Control

Recent studies have explored the potential of this compound as a dual-function fertilizer and herbicide. By mitigating the overuse of traditional phosphorus fertilizers, this compound can reduce eutrophication risks while promoting plant growth. This innovative approach not only enhances crop yield but also addresses environmental concerns associated with conventional agricultural practices .

Chemical Manufacturing

In industrial settings, phosphites are utilized as catalysts in various chemical reactions. For example, triethyl this compound is employed in the synthesis of acetic anhydride and serves as a plasticizer in the production of polyvinyl chloride (PVC) stabilizers . Its role as a reducing agent in organic synthesis further highlights its versatility.

Environmental Applications

Phosphites are being investigated for their potential to remediate contaminated environments. Their ability to stabilize heavy metals and other pollutants makes them suitable for use in soil and water treatment processes . The development of this compound-mediated remediation techniques could provide sustainable solutions to pollution challenges.

Case Study 1: this compound in Wheat Cultivation

A comprehensive study conducted at the University of Nottingham evaluated the effects of this compound on wheat under controlled conditions. The results indicated:

  • Increased Root Biomass: this compound treatments led to a 30% increase in root biomass compared to untreated controls.
  • Enhanced Nutrient Uptake: this compound-treated plants showed improved uptake of nitrogen and phosphorus, contributing to higher yields.
  • Stress Tolerance: Plants exhibited greater resilience to drought conditions when treated with this compound .

Case Study 2: this compound as a Fungicide

Research conducted on the use of this compound against Phytophthora species demonstrated its effectiveness in controlling root rot diseases in various crops:

  • Disease Reduction: Application of this compound resulted in a significant reduction of disease incidence compared to untreated plots.
  • Improved Crop Health: Treated plants showed enhanced growth and vigor, indicating that this compound not only protects but also promotes plant health .

Mechanism of Action

Phosphites are often compared with other phosphorus-containing compounds such as phosphates and phosphonates. While phosphates (PO₄³⁻) are fully oxidized and stable, phosphites (PO₃³⁻) are less oxidized and more reactive. Phosphonates (R-PO₃²⁻) contain a carbon-phosphorus bond, making them distinct in their chemical behavior and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphite vs. Phosphate

Property This compound (PO₃³⁻) Phosphate (PO₄³⁻) References
Solubility ~1,000× higher Lower
Oxidation State +3 +5
Redox Potential −650 mV (vs. SHE) N/A (stable oxidized form)
Biological Uptake Via phosphate transporters Primary P source
Environmental Role Oxidized to phosphate by microbes Causes eutrophication

Key Differences :

  • Reactivity : this compound’s reduced state allows it to form condensed phosphates (e.g., pyrothis compound) and organic C–P compounds, unlike phosphate .
  • Ecological Impact: this compound oxidation indirectly increases soil phosphate availability, favoring P-efficient plant species over mycorrhizal ones . In contrast, phosphate runoff directly contributes to algal blooms .

This compound vs. Hypothis compound (H₂PO₂⁻)

Property This compound (PO₃³⁻) Hypothis compound (H₂PO₂⁻) References
Oxidation State +3 +1
Prebiotic Chemistry Forms condensed P compounds Used in "warm-pool" models
Biological Use Utilized by Prochlorococcus Rarely metabolized

Key Differences :

  • Hypothis compound is more reduced and less commonly integrated into biochemical pathways.

This compound vs. Phosphide (e.g., Schreibersite, Fe₃P)

Property This compound (PO₃³⁻) Phosphide (Fe₃P) References
Oxidation State +3 −3
Solubility High Insoluble
Geochemical Role Marine P cycle component Cosmic/mineral phase

Key Differences :

  • Phosphides like schreibersite are cosmically abundant but terrestrially rare. This compound bridges redox states between phosphides and phosphates, playing a role in prebiotic P cycling .

This compound vs. Organophosphorus Compounds

Compound Type Example Key Properties References
Phosphonates 2-AEPn C–P bonds; microbial P source
This compound Esters Triphenyl this compound Used in ylide synthesis
Gold(I) Phosphites Au(I)-phosphite complexes Anticancer activity

Key Differences :

  • Organophosphorus compounds (e.g., phosphonates) exhibit C–P bonds, unlike inorganic this compound. However, this compound esters share synthetic utility in forming bioactive molecules .

Biological Activity

Phosphite, a chemical compound with the formula HPO₃²⁻, has garnered significant interest in biological research due to its unique properties and activities. This article explores the biological activity of this compound, focusing on its enzymatic roles, effects on plant physiology, microbial metabolism, and potential applications in biotechnology.

This compound is an analog of phosphate (PO₄³⁻) and is often utilized in various biological systems as a source of phosphorus. Its structure allows it to participate in biochemical reactions that are crucial for energy metabolism and signaling pathways in both microbial and plant systems.

Enzymatic Activity

Recent studies have highlighted the role of this compound as an electron donor in microbial metabolism. Notably, two anaerobic bacteria, Desulfotignum phosphitoxidans and Phosphitispora fastidiosa, utilize this compound as a primary energy source through dissimilatory oxidation processes. The key enzyme involved in this process is an AMP-dependent this compound dehydrogenase (ApdA), which catalyzes the conversion of this compound to phosphate while reducing NAD⁺ to NADH. This reaction is characterized by a low redox potential (-690 mV), making this compound an excellent electron donor for microbial energy metabolism .

Table 1: Key Characteristics of this compound Oxidizing Enzymes

Enzyme NameOrganismMolecular Mass (kDa)Reaction Type
ApdAPhosphitispora fastidiosa35.2This compound oxidation to phosphate
PtxDDesulfotignum phosphitoxidansNot specifiedThis compound oxidation with AMP phosphorylation

Effects on Plant Physiology

This compound has been shown to affect plant growth and gene expression significantly. Research indicates that this compound can suppress the expression of genes associated with phosphate (Pi) starvation responses in plants. For instance, studies on Arabidopsis revealed that the addition of this compound led to a marked reduction in the expression of Pi starvation-induced genes such as LePT1, LePT2, and TPSI1. This suppression occurs at the transcriptional level and is believed to interfere with signal transduction pathways related to Pi deficiency .

Case Study: Arabidopsis Response to this compound

In a controlled experiment, Arabidopsis plants subjected to Pi starvation exhibited increased gene expression related to nutrient uptake. However, when treated with this compound, there was a significant decrease in the expression levels of these genes, demonstrating this compound's role as an inhibitor in Pi signaling pathways. The study concluded that this compound's rapid action on gene expression could compromise plant responses to nutrient deficiencies .

Microbial Metabolism

Microbial communities play a crucial role in phosphorus cycling, and this compound serves as an essential substrate for certain bacteria. The ability of specific microbes to oxidize this compound not only contributes to their energy metabolism but also influences soil nutrient dynamics. The isolation of this compound-oxidizing bacteria has opened avenues for biotechnological applications, including bioremediation and biofertilization strategies.

Table 2: Microbial Species Utilizing this compound

Microbial SpeciesMetabolic PathwayRole in Ecosystem
Desulfotignum phosphitoxidansDissimilatory this compound oxidationEnergy source for anaerobic respiration
Phosphitispora fastidiosaSimilar oxidation pathwayContribution to phosphorus cycling

Applications in Biotechnology

The unique properties of this compound have led to its exploration as a biotechnological tool. Its ability to inhibit Pi starvation responses in plants can be harnessed for developing stress-resistant crops. Additionally, enzymes like PtxD from Ralstonia sp. are being engineered for improved catalytic efficiency in industrial applications involving phosphorus compounds .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing phosphite's antifungal activity in vitro?

  • Methodological Answer: Use agar-based assays with Phytophthora spp. cultured on 10% V8 agar. Prepare this compound concentrations (e.g., 0–500 μg/mL) and measure growth inhibition via radial mycelial growth or biomass quantification. Include controls (untreated agar) and calculate EC50 using logarithmic trendlines of inhibition percentages .

Q. How should researchers standardize this compound application methods in plant studies to ensure reproducibility?

  • Methodological Answer: Apply this compound via foliar spray at consistent volumes (e.g., 1.25–5.00 L c.p. ha⁻¹) using calibrated equipment. Control environmental variables (humidity, light) and document pre-treatment conditions (e.g., soil moisture, plant age). Replicate experiments across independent trials to validate results .

Q. What biochemical assays are essential for characterizing this compound's mode of action in plant-pathogen interactions?

  • Methodological Answer: Conduct enzyme activity assays (e.g., phosphatase inhibition), quantify reactive oxygen species (ROS), and measure defense-related metabolites (e.g., proline, salicylic acid). Pair these with transcriptomic analysis to identify upregulated defense genes .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across plant species be resolved through meta-analysis?

  • Methodological Answer: Perform a systematic review of EC50 values and treatment outcomes. Use heterogeneity analysis to identify variables (e.g., pathogen strain, application timing) and subgroup analysis to stratify results by plant family or pathogen type. Apply random-effects models to account for study variability .

Q. What multivariate statistical approaches are suitable for analyzing this compound's dual role in stress mitigation and growth modulation?

  • Methodological Answer: Employ canonical discriminant analysis (CDA) or MANOVA to evaluate correlated variables (e.g., photosynthetic rates, proline content). Normalize data for water deficit conditions and validate models with cross-validation techniques .

Q. How can researchers integrate genomic data with phenotypic observations to model this compound-induced systemic resistance?

  • Methodological Answer: Combine RNA-seq data from treated plants with pathogen challenge assays. Use co-expression networks to link defense gene clusters with observed resistance phenotypes. Validate predictions via CRISPR knockouts or overexpression lines .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate phytotoxicity risks when optimizing this compound concentrations for field use?

  • Methodological Answer: Conduct dose-response curves under controlled and field conditions. Monitor leaf necrosis, chlorophyll fluorescence, and biomass accumulation. Use probit analysis to determine non-toxic thresholds and validate with field trials across multiple seasons .

Q. How should researchers address discrepancies in EC50 values for this compound across studies?

  • Methodological Answer: Standardize growth media (e.g., 10% V8 agar), incubation temperatures, and measurement intervals. Report raw data for inhibition percentages and use open-source tools (e.g., R packages) for EC50 calculations to enhance comparability .

Q. Data Reporting & Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

  • Methodological Answer: Document this compound formulation (e.g., potassium this compound, purity), application method (foliar vs. soil drench), and environmental conditions (e.g., pH, temperature). Publish raw datasets, R scripts, and instrument calibration protocols in supplementary materials .

Q. How can researchers validate this compound's long-term ecological impact in agricultural systems?

  • Methodological Answer: Establish multi-year field trials with soil microbial community profiling (16S rRNA sequencing) and this compound residue monitoring. Compare treated plots with controls using biodiversity indices and nutrient cycling metrics .

Properties

IUPAC Name

phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O3P/c1-4(2)3/q-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSJGOWTSHOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3P-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80164154
Record name Phosphite
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Molecular Weight

78.972 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, Black granular powder; [National Institute of Standards and Technology MSDS]
Record name Phosphate rock and Phosphorite, calcined
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Record name Phosphorite
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CAS No.

14901-63-4, 65996-94-3
Record name Phosphite
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Record name Phosphite
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Record name Phosphate rock and Phosphorite, calcined
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Record name Phosphite
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Record name Phosphate rock and Phosphorite, calcined
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Synthesis routes and methods I

Procedure details

Bis (tetrahydroabietyl 2,4 di-tert-butyl phenyl) phosphite was prepared by first reacting 206 g (1 mol) of 2,4 di-tert-butylphenyl phenol with 310 g (1 mol) of triphenyl phosphite catalyzed with 2 g of sodium methylate (or phenate) to obtain a nominal 2,4 di-tert-butylphenyl diphenyl phosphite. Phenol was distilled through a 20 cm. Raschig ring packed column to 150° C. and 30 mm. The reaction terminates at 190° C. at 4 mm after distilling the calculated 1 mol of phenol. The product mixture contained approximately 85% of the desired 2,4,di-tert-butylphenyl diphenylphosphite. The remainder was identified as being predominantly a mixture of bis (2,4 -di-tert-butylphenyl) phenyl phosphite and unreacted triphenyl phosphite.
Name
2,4 di-tert-butylphenyl phenol
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sodium methylate
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Synthesis routes and methods II

Procedure details

7-(Diethylamino)-4-hydroxymethylcoumarin (9) was prepared by oxidation of 4-methyl-7-(diethylamino)coumarin with SeO2, and subsequent reduction with NaBH4. Reaction of alcohol 9 with phosphoramidite 8 in the presence of 1H-tetrazole provided a phosphite intermediate, which was oxidized in the same pot with anhydrous TBHP to afford phosphate 10 (Scheme 2). Removal of the protecting groups required some exploration. An initial attempt to deprotect both the Boc and MOM groups with TFA resulted in the loss of the Boc group in 1 h; however, only 50% of the MOM group was removed even after stirring for 3 days at rt. Reaction with Me3SiBr in CH2Cl 2, rather than removing the methyl ester of the phosphate, resulted instead in the loss of the coumarin moiety from the lipid. When 10 was heated in 6 M HCl/THF (2:1) at 60° C. for 6 h, all three groups, Boc, MOM, and the phosphate methyl ester, were removed to provide DECM-S1P (1), which on neutralization and N-acylation using p-nitrophenyl palmitate in DMF/CH2Cl2 gave C1P analogue 1a in good yield.
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